molecular formula C16H9ClF3N3O B11494851 N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B11494851
M. Wt: 351.71 g/mol
InChI Key: BPRRNZUKKIBQRK-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide (CAS 371232-48-3, molecular formula C₂₀H₁₇ClF₃N₃O₄S) is a heterocyclic compound featuring a quinoxaline core substituted with a carboxamide group at position 6 and a 2-chloro-5-(trifluoromethyl)phenyl moiety at the N-position. The quinoxaline ring contributes to its aromatic and electron-deficient character, while the trifluoromethyl and chloro substituents enhance lipophilicity (LogP = 4.37) and metabolic stability .

Properties

Molecular Formula

C16H9ClF3N3O

Molecular Weight

351.71 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C16H9ClF3N3O/c17-11-3-2-10(16(18,19)20)8-13(11)23-15(24)9-1-4-12-14(7-9)22-6-5-21-12/h1-8H,(H,23,24)

InChI Key

BPRRNZUKKIBQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Quinoxaline-6-Carboxylic Acid

Quinoxaline-6-carboxylic acid serves as the foundational intermediate. A representative procedure involves hydrolyzing 7-ethoxy-2,3-dimethoxyquinoxaline-6-carboxylate under basic conditions.

Procedure :

  • Dissolve 7-ethoxy-2,3-dimethoxyquinoxaline-6-carboxylate (10.0 g, 0.033 mol) in methanol (50 mL) and water (8 mL).

  • Add sodium hydroxide (4.0 g, 0.1 mol) and reflux for 16 hours.

  • Isolate the product via vacuum evaporation and aqueous workup to yield quinoxaline-6-carboxylic acid as an off-white solid (8.8 g, 95% yield).

Characterization :

  • IR (KBr) : 3435 cm⁻¹ (O–H), 1689 cm⁻¹ (C=O).

  • ¹³C NMR (DMSO-d₆) : δ 166.60 (carboxylic acid carbon).

Carboxamide Formation via HATU-Mediated Coupling

The carboxylic acid is activated and coupled with 2-chloro-5-(trifluoromethyl)aniline using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Procedure :

  • Dissolve quinoxaline-6-carboxylic acid (1.0 g, 0.0042 mol) in tetrahydrofuran (10 mL).

  • Add triethylamine (0.86 g, 0.0085 mol) and HATU (0.62 g, 0.0052 mol) under nitrogen.

  • Stir for 1 hour, then add 2-chloro-5-(trifluoromethyl)aniline (0.0051 mol) and stir for 2 hours.

  • Extract with dichloromethane, wash with 6N HCl and brine, dry over Na₂SO₄, and concentrate to obtain the product.

Yield : 90–95%.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.10–7.35 (m, aromatic protons), 4.25 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

  • ESI-MS : m/z 406.30 (M+1).

Alternative Coupling Methods Using EDC/HOBt

For industrial scalability, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed.

Procedure :

  • Combine quinoxaline-6-carboxylic acid (21.0 g, 0.121 mol), EDC (32.4 g, 0.169 mol), HOBt (22.8 g, 0.169 mol), and 2-chloro-5-(trifluoromethyl)aniline (24.7 g, 0.253 mol) in THF (315 mL) and dichloromethane (210 mL).

  • Add triethylamine (127 mL, 0.729 mol) and stir for 12 hours.

  • Concentrate, extract with ethyl acetate, wash with NaHCO₃, dry, and isolate the product.

Yield : 99%.
Characterization :

  • ¹H NMR (CDCl₃) : δ 8.22 (d, J = 5.4 Hz, 1H), 7.53–7.07 (m, aromatic protons), 2.36 (s, 3H, CH₃).

Comparative Analysis of Methods

Parameter HATU Method EDC/HOBt Method
Coupling Agent HATUEDC/HOBt
Solvent TetrahydrofuranTHF/Dichloromethane
Reaction Time 3 hours12 hours
Yield 90–95%99%
Cost Efficiency ModerateHigh
Scalability Laboratory scaleIndustrial scale

Critical Considerations in Synthesis

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction rates.

  • Dichloromethane aids in phase separation during workup.

Temperature and Atmosphere

  • Reactions proceed at room temperature under nitrogen to prevent moisture-sensitive reagent degradation.

Purification Challenges

  • The trifluoromethyl group increases hydrophobicity, necessitating silica gel chromatography or recrystallization from ethanol/water mixtures.

Industrial-Scale Adaptations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90%.

Green Chemistry Approaches

  • Solvent-free conditions using ball milling or neat reactions minimize waste.

  • Biocatalytic coupling with lipases is under investigation for sustainable production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Phenyl Ring

The 2-chloro-5-(trifluoromethyl)phenyl group undergoes nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group, which activates the chlorine atom for displacement.

Key Reactions:

  • Aromatic Amination : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields substituted aniline derivatives.

  • Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) produces aryl ethers.

Mechanism:

  • The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the trifluoromethyl group stabilizes the negatively charged transition state through inductive effects.

Functionalization of the Quinoxaline Core

The quinoxaline moiety participates in electrophilic and nucleophilic reactions, particularly at nitrogen and carbon centers.

2.1. Alkylation and Arylation

  • S-Alkylation : Reaction with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in the presence of triethylamine produces S-alkylated derivatives .

  • N-Arylation : Copper-catalyzed coupling with aryl halides modifies the quinoxaline nitrogen, enhancing biological activity .

Example Conditions:

ReactionReagents/ConditionsProduct YieldReference
S-AlkylationMethyl acrylate, Et₃N, CHCl₃, 24 h, 25°C72–85%

Carboxamide Group Reactivity

The carboxamide functional group (-CONH-) enables hydrolysis and condensation reactions.

3.1. Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl at reflux yields quinoxaline-6-carboxylic acid.

  • Basic Hydrolysis : NaOH in ethanol/water produces the corresponding ammonium salt.

3.2. Condensation

Reaction with hydrazines forms hydrazide derivatives, which are precursors for heterocyclic scaffolds .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions:

  • Fluorination : Using KF/Cu catalysts in DMF at 120°C replaces Cl with F .

  • Iodination : NaI in acetic acid with H₂O₂ as an oxidant yields iodinated analogs.

Reaction Optimization Challenges

  • Steric Hindrance : Bulky trifluoromethyl group reduces reaction rates at the ortho position.

  • Solvent Sensitivity : Polar solvents (e.g., DMF) improve yields in SNAr reactions compared to nonpolar media.

This compound’s versatility in nucleophilic, electrophilic, and functional group transformations underscores its utility in drug discovery and materials science. Experimental protocols and mechanistic pathways align with trends observed in related quinoxaline derivatives .

Scientific Research Applications

Anticancer Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide has been studied for its anticancer properties. Research indicates that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.

Case Studies

A study evaluated a series of quinoxaline derivatives, including this compound, revealing IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. The findings suggest that these compounds can selectively target cancerous cells while sparing normal cells .

GPR6 Modulation

This compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in various neurological processes. This modulation could have therapeutic implications for conditions such as Parkinson's disease and other neurodegenerative disorders .

Potential Benefits

Modulating GPR6 may help in:

  • Neuroprotection: By influencing neurotransmitter systems, it could offer protective effects against neurodegeneration.
  • Mood Regulation: GPR6 is involved in mood regulation, suggesting potential applications in treating depression and anxiety disorders.

Antimicrobial Properties

Beyond its anticancer applications, this compound has demonstrated antimicrobial activity against various pathogens. It has been tested against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans.

Research Findings

In antimicrobial studies, specific derivatives showed significant activity with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against Mycobacterium smegmatis, indicating potential as an antituberculosis agent .

Synthesis and Structural Insights

The synthesis of this compound involves multistep organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

N-[2-Chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamide Derivatives

  • Structure: Replaces the quinoxaline core with a 1,2,3,4-tetrahydropyrimidine ring. Retains the chloro-trifluoromethylphenyl group but introduces a thioxo group at position 2 .
  • Properties : Synthesized via acid-catalyzed cyclocondensation. Exhibited antimicrobial activity against bacterial and fungal strains, suggesting the chloro-trifluoromethylphenyl group may enhance bioactivity .

N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide

  • Structure: Shares the quinoxaline-6-carboxamide core but substitutes the chloro-trifluoromethylphenyl group with a thiophene-methyl moiety (C₁₄H₁₁N₃OS) .
  • Properties : Lower molecular weight (MW = 293.3 g/mol) and LogP compared to the main compound. Thiophene’s electron-rich nature may improve solubility but reduce metabolic stability .

Substituent Modifications

N-Methylquinoxaline-6-carboxamide Derivatives

  • Structure : Lacks the chloro-trifluoromethylphenyl group, replacing it with a methyl group. Simplifies the structure (e.g., ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
  • Properties : Reduced lipophilicity and steric bulk, which may diminish target affinity but improve synthetic accessibility .

PP199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitrobenzenamine)

  • Structure: Replaces the quinoxaline-carboxamide with a dinitrobenzenamine group. Retains the 2-chloro-5-(trifluoromethyl)phenyl substituent .
  • Used as a miticide in agricultural formulations .

Functional Group Comparisons

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide

  • Structure: Features a benzamide core with chloro-fluoro substitution and a cyano-hydroxybutenamido side chain .
  • Properties: Fluoro and isopropoxy groups modulate electronic effects and steric hindrance. Likely designed for kinase inhibition, given structural parallels to kinase inhibitors like teriflunomide .

Structural and Property Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula LogP Bioactivity/Application Reference
N-[2-Chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide Quinoxaline 2-Chloro-5-(trifluoromethyl)phenyl C₂₀H₁₇ClF₃N₃O₄S 4.37 Not reported
N-[2-Chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 2-Chloro-4-(trifluoromethyl)phenyl, thioxo C₁₅H₁₂ClF₃N₃OS N/A Antimicrobial
N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide Quinoxaline Thiophene-methyl C₁₄H₁₁N₃OS N/A Not reported
PP199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitrobenzenamine) Benzenamine 2,4-Dinitro, 2-chloro-5-(trifluoromethyl)phenyl C₁₃H₇ClF₃N₃O₄ N/A Agricultural miticide

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity, synthesis, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chloro and trifluoromethyl group. The molecular formula is C16H12ClF3N4O, and it exhibits properties that enhance its biological activity.

1. Anticancer Activity

Quinoxaline derivatives, including this compound, have shown significant anticancer properties. Studies indicate that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies reported IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming the standard drug doxorubicin (IC50 = 3.23 µg/mL) .
  • The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

2. Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Research indicates that they possess broad-spectrum activity against bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This antimicrobial efficacy suggests potential applications in treating infectious diseases .

3. Antiviral Activity

Recent studies have explored the antiviral potential of quinoxaline derivatives against viruses such as HIV:

  • A related compound demonstrated an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, indicating strong antiviral activity .
  • The structural modifications in this compound could enhance its efficacy against viral pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Quinoxaline Core : Utilizing cyclization reactions involving o-phenylenediamines and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing chloro and trifluoromethyl groups through electrophilic aromatic substitution.
  • Amidation : Converting carboxylic acids to amides using coupling agents like EDC or DCC in the presence of amines.

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

  • A study evaluated a series of quinoxaline derivatives, including this compound, revealing promising results in inhibiting tumor growth in xenograft models .
  • Another investigation focused on the compound's role as a selective inhibitor of specific enzymes involved in cancer cell metabolism, providing insights into its mechanism of action .

Q & A

Q. What are the optimized synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline-6-carboxylic acid derivatives with substituted anilines. For example:
  • Step 1 : Activate the carboxylic acid using coupling agents like HATU or EDCl in anhydrous DMF or dioxane.
  • Step 2 : React with 2-chloro-5-(trifluoromethyl)aniline under inert conditions (argon/nitrogen) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Yield Optimization : Adjust stoichiometry (1.2:1 ratio of acid to amine) and monitor reaction progress via TLC or HPLC .

Table 1 : Representative Reaction Conditions

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
EDCl/HOBtDMF606897
HATU/DIPEADioxane807599

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond angles (e.g., N1—C1—C2 = 121.85°) and torsion angles to confirm stereochemistry. Use monoclinic P21/c space group parameters (a = 10.2 Å, b = 8.5 Å) for unit cell validation .
  • NMR : Assign peaks using 1H^1H (e.g., aromatic protons at δ 7.8–8.2 ppm) and 13C^{13}C NMR (CF3_3 at δ 120–125 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ = 424.3 Da) via HRMS or ESI-MS .

Q. How to assess purity and stability under laboratory conditions?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • Stability Testing : Store at –20°C in amber vials under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How to investigate target engagement and mechanism of action in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (1–10 µM), lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot or proteomics .
  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Src/Abl) at 1 µM ATP to identify inhibitory activity (IC50_{50}) .
  • In-Cell Degradation Assays : Monitor protein levels (e.g., HSF1) via immunofluorescence after 24-hour treatment .

Q. What structural modifications enhance bioactivity?

  • Methodological Answer :
  • Quinoxaline Core : Introducing electron-withdrawing groups (e.g., nitro at C6) improves kinase inhibition (IC50_{50} reduced from 50 nM to 10 nM) .
  • Phenyl Substituents : Chlorine at C2 and CF3_3 at C5 are critical for HERBICIDE activity (Ki = 0.075 ppm in alfalfa) .
  • Amide Linker : Replace with sulfonamide for improved metabolic stability (t1/2_{1/2} increased from 2h to 6h in rat plasma) .

Q. How to resolve contradictions in crystallographic or bioactivity data?

  • Methodological Answer :
  • Crystallographic Discrepancies : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen bonding patterns across studies .
  • Bioactivity Variability : Normalize assays using internal controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .

Q. What computational strategies predict binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with Abl kinase (PDB: 2G2F). Key interactions: CF3_3-phenyl with Leu298, quinoxaline with Thr315 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How to identify metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro Incubation : Use liver microsomes (human/rat) with NADPH. Quench with acetonitrile and analyze via LC-MS/MS .
  • Major Metabolites : Look for hydroxylation at C4 of quinoxaline (m/z +16) or amide hydrolysis (m/z –18) .

Q. What structural features drive herbicidal activity?

  • Methodological Answer :
  • Key Motifs : The CF3_3-phenyl group disrupts chlorophyll biosynthesis (Ki = 0.1 ppm in alfalfa) .
  • Metabolic Pathways : Degradation via N-demethylation by cytochrome P450 enzymes produces inactive metabolites .

Q. How to design assays for off-target profiling?

  • Methodological Answer :
  • Broad-Panel Screening : Test against 50+ GPCRs, ion channels, and transporters at 10 µM (Eurofins Cerep) .
  • Counter-Screens : Use CRISPR-edited cell lines (e.g., HSF1-KO) to confirm on-target effects .

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